1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one
Description
This compound features a hybrid heterocyclic scaffold combining a pyrrolo[3,4-d]pyrimidine core linked to a morpholino group and a pyridin-2(1H)-one moiety via a carbonyl bridge. However, detailed physicochemical data (e.g., solubility, logP) and biological activity profiles remain unreported in publicly available literature as of 2025.
Properties
IUPAC Name |
1-methyl-3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-20-4-2-3-13(15(20)23)16(24)22-10-12-9-18-17(19-14(12)11-22)21-5-7-25-8-6-21/h2-4,9H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHDIZPXODSFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitReceptor-Interacting Protein Kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death.
Mode of Action
It’s suggested that similar compounds can effectively bind to the allosteric pocket of ripk1 and serve as a type iii inhibitor. This binding inhibits the kinase activity of RIPK1, thereby preventing necroptosis.
Pharmacokinetics
For instance, compound 26, a similar necroptosis inhibitor, has been reported to have good oral exposure.
Result of Action
The inhibition of RIPK1 by this compound could potentially prevent necroptosis, thereby preventing cell death. This could have implications in the treatment of diseases where necroptosis plays a role, such as certain inflammatory diseases, neurodegenerative diseases, and cancers.
Biological Activity
The compound 1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one represents a novel class of pyrrolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a pyridinone core linked to a morpholino-substituted pyrrolo[3,4-d]pyrimidine moiety. This unique arrangement contributes to its distinct pharmacological properties.
Research indicates that compounds similar to 1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one exhibit significant interactions with various biological targets:
- Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) : Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines can act as potent inhibitors of RIPK1, which plays a critical role in necroptosis—a form of programmed cell death associated with inflammatory diseases and cancer .
- Antifolate Activity : Similar structures have demonstrated antifolate properties by inhibiting key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA synthesis .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Cell Line Studies : The compound showed significant inhibition of growth in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective potency .
Anti-inflammatory Effects
Compounds within the same chemical family have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The anti-inflammatory mechanism is likely mediated through the inhibition of RIPK1 and modulation of necroptosis pathways .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with three structurally related analogs from the provided evidence.
*Calculated based on structural similarity to evidence compounds.
Key Comparative Insights
Core Heterocycle Variations: The target compound and share a pyrrolo[3,4-d]pyrimidine core, whereas uses a pyrrolo[3,4-b]pyrazinone scaffold. Pyrimidine cores are more common in kinase inhibitors (e.g., imatinib analogs), while pyrazinones are less explored but may offer distinct electronic properties .
Substituent Impact: Morpholino Group: Present in the target compound and , this group enhances solubility and serves as a hydrogen-bond acceptor, critical for target engagement . Pyridinone vs. Thioether/Pyrrole: The target’s pyridin-2(1H)-one moiety provides a planar, hydrogen-bond-donating group absent in (thioether) and (pyrrole). This may influence binding specificity in enzyme active sites. Halogen vs. Methyl: includes a chloropyridyl group, which could improve metabolic stability compared to the target’s methyl group but may increase toxicity risks .
In contrast, (307.7 g/mol) adheres more closely to drug-likeness guidelines .
Q & A
Basic Research Questions
Q. What are the critical structural features of this compound, and how can they be experimentally confirmed?
- Methodological Answer : The compound contains a pyrrolo[3,4-d]pyrimidine core substituted with morpholino and pyridin-2(1H)-one groups. Key confirmation methods include:
- 1H NMR : Assign peaks to verify morpholino (δ ~3.6–3.8 ppm for N-CH₂-O groups) and pyridinone aromatic protons (δ ~6.5–8.0 ppm). Compare to analogs in and .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) against calculated values (e.g., reports molecular weights for related pyrrolopyrimidines) .
- X-ray Crystallography : Resolve the dihydro-pyrrolo-pyrimidine conformation, as seen in for similar bicyclic systems .
Q. What synthetic strategies are recommended for constructing the pyrrolo[3,4-d]pyrimidine scaffold?
- Methodological Answer :
- Stepwise Cyclization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble pyrimidine and pyrrole rings, as demonstrated in for pyrrolo[2,3-d]pyrimidines .
- Morpholino Incorporation : Introduce morpholine via nucleophilic substitution on chlorinated intermediates (e.g., uses similar methods for morpholino-pyridinones) .
- Purification : Employ silica gel chromatography (hexane/EtOAc gradients) and recrystallization (e.g., from ethanol) to isolate high-purity products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the pyridinone (e.g., electron-withdrawing groups) and morpholino rings. shows chloro/ethyl substitutions on pyrrolo-pyrimidines alter activity .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Reference ’s antitumor activity protocols .
- Computational Modeling : Perform docking studies using software like AutoDock to predict binding modes, leveraging structural data from .
Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example, ’s compounds show higher solubility in DMF due to hydrogen-bonding capacity .
- Co-solvent Systems : Combine DMSO with water (gradual titration) to enhance solubility while avoiding precipitation.
- Solid-State Analysis : Perform powder XRD ( ) to detect polymorphic forms affecting solubility .
Q. What experimental designs are robust for evaluating environmental persistence and toxicity?
- Methodological Answer :
- Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems, as outlined in ’s INCHEMBIOL project .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algae (OECD 202/201). emphasizes multi-level ecological impact assessments .
- Analytical Monitoring : Employ LC-MS/MS to quantify environmental residues, referencing ’s protocols for chlorinated analogs .
Q. How can NMR spectral discrepancies (e.g., unexpected splitting) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing splitting, as seen in for dihydro-pyrazinones .
- COSY/NOESY : Assign coupling patterns and confirm spatial proximity of protons (e.g., morpholino CH₂ groups) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra, using methods from ’s pyrazole-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
